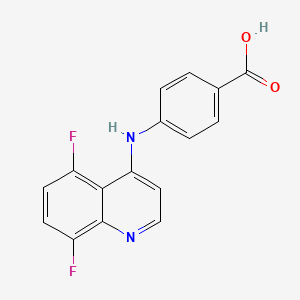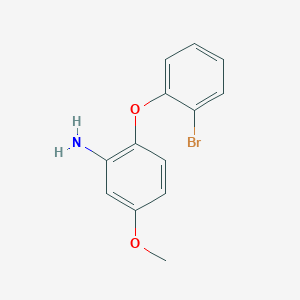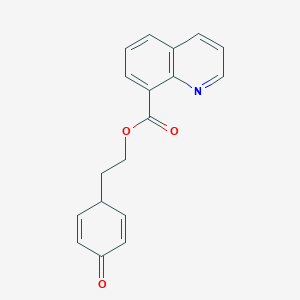
Isoquinoline, 1-(trimethylstannyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(TRIMETHYLSTANNYL)ISOQUINOLINE is an organotin compound that features a trimethylstannyl group attached to an isoquinoline ring. Isoquinoline is a heterocyclic aromatic organic compound, which is a structural isomer of quinoline. The presence of the trimethylstannyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(TRIMETHYLSTANNYL)ISOQUINOLINE can be synthesized through several methods. One common approach involves the reaction of isoquinoline with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran under reflux conditions. The product is then purified through column chromatography to obtain pure 1-(TRIMETHYLSTANNYL)ISOQUINOLINE .
Industrial Production Methods: Industrial production of 1-(TRIMETHYLSTANNYL)ISOQUINOLINE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(TRIMETHYLSTANNYL)ISOQUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different isoquinoline-based structures.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various isoquinoline derivatives with different functional groups, which can be further utilized in synthetic chemistry and pharmaceutical applications .
Applications De Recherche Scientifique
1-(TRIMETHYLSTANNYL)ISOQUINOLINE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in organometallic chemistry.
Biology: The compound is employed in the study of biological systems and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(TRIMETHYLSTANNYL)ISOQUINOLINE involves its interaction with various molecular targets. The trimethylstannyl group can participate in coordination chemistry, forming complexes with metal ions. These complexes can then interact with biological molecules, affecting their function. The isoquinoline ring can also engage in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparaison Avec Des Composés Similaires
1-(TRIMETHYLSILYL)ISOQUINOLINE: Similar to 1-(TRIMETHYLSTANNYL)ISOQUINOLINE but with a trimethylsilyl group instead of a trimethylstannyl group.
1-(TRIMETHYLGERMYL)ISOQUINOLINE: Contains a trimethylgermyl group, offering different reactivity and applications.
1-(TRIMETHYLPHOSPHONYL)ISOQUINOLINE: Features a trimethylphosphonyl group, used in different chemical reactions
Uniqueness: 1-(TRIMETHYLSTANNYL)ISOQUINOLINE is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and the ability to form stable organometallic complexes. These properties make it valuable in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
83629-90-7 |
|---|---|
Formule moléculaire |
C12H15NSn |
Poids moléculaire |
291.96 g/mol |
Nom IUPAC |
isoquinolin-1-yl(trimethyl)stannane |
InChI |
InChI=1S/C9H6N.3CH3.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;;;;/h1-6H;3*1H3; |
Clé InChI |
ROISYCDJAILXAK-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C1=NC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,8S,9S,10R,13S,14S,17R)-17-((2S,6R)-7-azido-6-methyl-3-oxoheptan-2-yl)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,17-tetradecahydro-16H-cyclopenta[a]phenanthren-16-one](/img/structure/B11835672.png)





![5-Nitro-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B11835722.png)
![Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate](/img/structure/B11835728.png)




![4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11835765.png)

